Oxitocina

Descripción general

Descripción

La oxitocina es una hormona peptídica y neuropéptido que desempeña un papel crucial en diversas funciones fisiológicas y de comportamiento. Se produce en el hipotálamo y se libera por la glándula pituitaria posterior. La this compound se conoce a menudo como la "hormona del amor" o la "hormona del vínculo" debido a su participación en la unión social, el comportamiento materno y el apego romántico. También estimula las contracciones uterinas durante el parto y promueve la eyección de leche durante la lactancia .

Aplicaciones Científicas De Investigación

La oxitocina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un péptido modelo para estudiar la síntesis y el plegamiento de péptidos.

Biología: Se investiga su papel en el comportamiento social, la respuesta al estrés y las funciones reproductivas.

Medicina: Se utiliza clínicamente para inducir el parto, controlar el sangrado posparto y tratar ciertas afecciones psiquiátricas como los trastornos del espectro autista y la ansiedad social.

Industria: Se emplea en la industria farmacéutica para la producción de medicamentos basados en la this compound .

Mecanismo De Acción

La oxitocina ejerce sus efectos al unirse a los receptores de this compound, que son receptores acoplados a proteínas G (GPCR). Tras la unión, el receptor activa una cascada de señalización que lleva a un aumento de los niveles intracelulares de calcio. Esto, a su vez, desencadena diversas respuestas fisiológicas como las contracciones uterinas y la eyección de leche. La this compound también influye en el comportamiento social y las respuestas emocionales actuando sobre regiones cerebrales específicas implicadas en la cognición social y la unión .

Safety and Hazards

Oxytocin may cause serious side effects. Call your doctor at once if you have: a fast, slow, or uneven heart rate; excessive bleeding long after childbirth . Oxytocin may cause serious or life-threatening side effects in the newborn baby, including: slow heartbeats or other abnormal heart rate; jaundice (a yellow appearance of the baby’s skin); a seizure; eye problems; or problems with breathing, muscle tone, and other signs of health problems .

Direcciones Futuras

Recent advances from human and animal research provide converging evidence for functionally relevant effects of the intranasal oxytocin administration route, suggesting that direct nose-to-brain delivery underlies the behavioral effects of oxytocin on social cognition and behavior . Moreover, advances in previously debated methodological issues, such as pre-registration, reproducibility, statistical power, interpretation of non-significant results, dosage, and sex differences are discussed and integrated with suggestions for the next steps in translating intranasal oxytocin into psychiatric applications .

Análisis Bioquímico

Biochemical Properties

Oxytocin interacts with various enzymes, proteins, and other biomolecules. It is known to stimulate uterine contractions during childbirth and enhance lactation due to increased activity of myoepithelial cells in the mammary gland . Oxytocin also influences memory consolidation, has an antidepressive effect, and participates in the regulation of the cardiovascular system and sodium secretion .

Cellular Effects

Oxytocin has profound effects on various types of cells and cellular processes. It is released into the bloodstream as a hormone in response to sexual activity and during childbirth . It stimulates uterine contractions to speed up the process of childbirth . In its natural form, oxytocin also plays a role in maternal bonding and milk production .

Molecular Mechanism

Oxytocin exerts its effects at the molecular level through specific receptors, influencing neuronal activity and neurotransmitter release . It activates the oxytocin receptor, a Gq coupled G-protein coupled receptor (GPCR), leading to a cascade that results in a significant influx of calcium ions into the cell . These calcium ions then act on targets, including myosin light-chain kinase, which facilitates smooth muscle contraction .

Temporal Effects in Laboratory Settings

The effects of oxytocin change over time in laboratory settings. For instance, oxytocin transiently reduces synaptic inhibition in multiple brain regions and enables long-term synaptic plasticity in the auditory cortex . It also has a temporal compression effect, where the duration of social interaction feels shorter than it actually is .

Dosage Effects in Animal Models

The effects of oxytocin vary with different dosages in animal models. For instance, studies have reported that the effects of oxytocin on memory are mainly dose-dependent, with intracerebroventricular injections at low-doses facilitating memory performance while high-doses have an inhibitory effect .

Metabolic Pathways

Oxytocin is involved in several metabolic pathways. It induces adipose tissue lipolysis and fat oxidation, leading to reduced body fat and weight gain, as well as glucose intolerance and insulin resistance . It also improves glucose uptake in muscle and adipose cells and reduces gluconeogenesis in the liver, contributing to improved overall glucose homeostasis .

Transport and Distribution

Oxytocin is transported and distributed within cells and tissues. It is believed that oxytocin receptor signaling in the brain is critical for behaviors such as mating, pair bond formation, and child rearing .

Subcellular Localization

Oxytocin is found in discrete brain regions and at cortical synapses for modulating excitatory-inhibitory balance and plasticity . Immunoreactive oxytocin is expressed by thymic epithelial cells, which share properties with neuroendocrine cells . The subcellular localization of immunoreactive oxytocin within thymic tissue and cultured thymic epithelial cells of the male mouse has been studied .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de oxitocina implica la formación de una cadena peptídica que consta de nueve aminoácidos. El proceso normalmente incluye los siguientes pasos:

Síntesis de Péptidos en Fase Sólida (SPPS): Este método implica la adición secuencial de aminoácidos protegidos a una resina sólida. La cadena peptídica se construye un aminoácido a la vez, con cada adición seguida de pasos de desprotección y lavado.

Formación del Puente Disulfuro: La this compound contiene un puente disulfuro entre dos residuos de cisteína. Este enlace se forma mediante oxidación, a menudo utilizando reactivos como el yodo o la oxidación al aire.

Escisión y Purificación: El péptido sintetizado se escinde de la resina y se purifica utilizando técnicas como la cromatografía líquida de alta resolución (HPLC).

Métodos de Producción Industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando SPPS. El proceso se optimiza para obtener un alto rendimiento y pureza, con estrictas medidas de control de calidad para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: La oxitocina experimenta diversas reacciones químicas, entre las que se incluyen:

Oxidación: La formación del puente disulfuro entre los residuos de cisteína es una reacción de oxidación.

Reducción: El puente disulfuro se puede reducir para formar dos grupos tiol libres.

Sustitución: Los residuos de aminoácidos en la cadena peptídica se pueden sustituir para crear análogos de la this compound.

Reactivos y Condiciones Comunes:

Oxidación: Yodo, oxidación al aire.

Reducción: Ditiotreitol (DTT), tris(2-carboxietil)fosfina (TCEP).

Sustitución: Diversos aminoácidos protegidos y reactivos de acoplamiento utilizados en SPPS.

Principales Productos:

Oxidación: Formación del péptido de this compound activo con un puente disulfuro.

Reducción: Formación de la forma reducida de this compound con grupos tiol libres.

Sustitución: Péptidos análogos con secuencias de aminoácidos modificadas

Comparación Con Compuestos Similares

La oxitocina es estructuralmente similar a la vasopresina, otra hormona peptídica. Ambas son nonapéptidos con un único puente disulfuro, que difieren sólo en dos aminoácidos. Mientras que la this compound influye principalmente en el comportamiento reproductivo y social, la vasopresina participa en la regulación del agua y el control de la presión arterial. Otros compuestos similares incluyen diversos análogos de la this compound que se han sintetizado para estudiar la relación estructura-actividad y el potencial terapéutico de la this compound .

Referencias

Propiedades

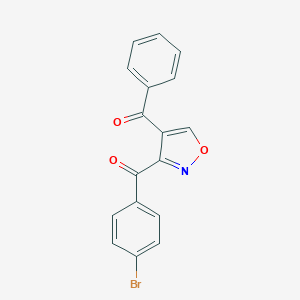

IUPAC Name |

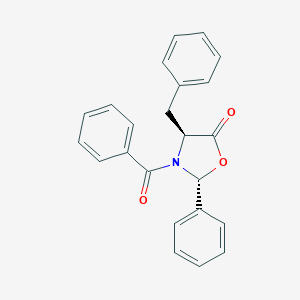

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N12O12S2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOPRXBHLZRZKH-DSZYJQQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66N12O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048361 | |

| Record name | Oxytocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1007.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in water, butanol | |

| Record name | Oxytocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Oxytocin plays a vital role in labour and delivery. The hormone is produced in the hypothalamus and is secreted from the paraventricular nucleus to the posterior pituitary where it is stored. It is then released in pulses during childbirth to induce uterine contractions. The concentration of oxytocin receptors on the myometrium increases significantly during pregnancy and reaches a peak in early labor. Activation of oxytocin receptors on the myometrium triggers a downstream cascade that leads to increased intracellular calcium in uterine myofibrils which strengthens and increases the frequency of uterine contractions. In humans, most hormones are regulated by negative feedback; however, oxytocin is one of the few that is regulated by positive feedback. The head of the fetus pushing on the cervix signals the release of oxytocin from the posterior pituitary of the mother. Oxytocin then travels to the uterus where it stimulates uterine contractions. The elicited uterine contractions will then stimulate the release of increasing amounts of oxytocin. This positive feedback loop will continue until parturition. Since exogenously administered and endogenously secreted oxytocin result in the same effects on the female reproductive system, synthetic oxytocin may be used in specific instances during the antepartum and postpartum period to induce or improve uterine contractions., The pharmacologic and clinical properties of oxytocin are identical with those of naturally occurring oxytocin principle of the posterior lobe of pituitary. Oxytocin exerts a selective action on the smooth musculature of the uterus, particularly toward the end of pregnancy, during labor, and immediately following delivery. Oxytocin stimulates rhythmic contractions of the uterus, increases the frequency of existing contractions, and raises the tone of the uterine musculature., Oxytocin indirectly stimulates contraction of uterine smooth muscle by increasing the sodium permeability of uterine myofibrils. High estrogen concentrations lower the threshold for uterine response to oxytocin. Uterine response to oxytocin increases with the duration of pregnancy and is greater in patients who are in labor than those not in labor; only very large doses elicit contractions in early pregnancy. Contractions produced in the term uterus by oxytocin are similar to those occurring during spontaneous labor. In the term uterus, oxytocin increases the amplitude and frequency of uterine contractions which in turn tend to decrease cervical activity producing dilation and effacement of the cervix and to transiently impede uterine blood flow., Oxytocin contracts myoepithelial cells surrounding the alveoli of the breasts, forcing milk from the alveoli into the larger ducts and thus facilitating milk ejection. The drug possesses no galactopoietic properties., Oxytocin produces vasodilation of vascular smooth muscle, increasing renal, coronary, and cerebral blood flow. Blood pressure is usually unchanged, but following iv administration of very large doses or undiluted solutions, blood pressure may decrease transiently, and tachycardia and an increase in cardiac output may be reflexly induced. Any initial fall in blood pressure is usually followed by a small but sustained increase in blood pressure. In contrast to vasopressin, oxytocin has minimal antidiuretic effects; however, water intoxication may occur when oxytocin is administered with an excessive volume of electrolyte-free iv fluids and/or at too rapid a rate., For more Mechanism of Action (Complete) data for Oxytocin (15 total), please visit the HSDB record page. | |

| Record name | Oxytocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxytocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

50-56-6 | |

| Record name | Oxytocin [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxytocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxytocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxytocin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxytocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

192-194 ℃ | |

| Record name | Oxytocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-7-(4-chlorophenyl)-3-[(2-chlorophenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344419.png)

methanone](/img/structure/B344421.png)

![3-{[3-acetyl-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2H-chromen-2-one](/img/structure/B344422.png)

![1,3-benzothiazol-2-yl[4-(2-furoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B344423.png)

![1,3-benzothiazol-2-yl[1-{4-nitrophenyl}-4-(2-naphthoyl)-1H-pyrazol-3-yl]methanone](/img/structure/B344426.png)

![1,3-benzothiazol-2-yl[4-(2-naphthoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B344428.png)

![3-Phenylpyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B344431.png)